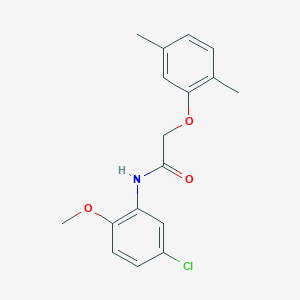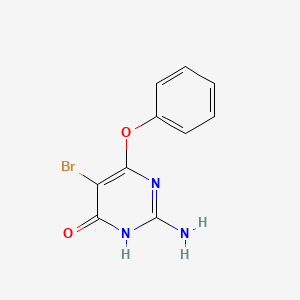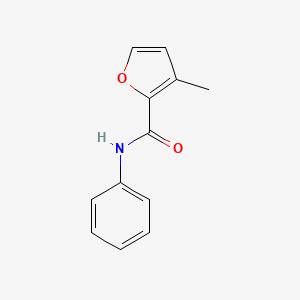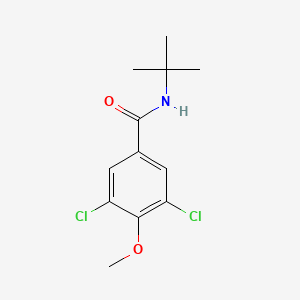
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as WY-14643, is a synthetic agonist of the peroxisome proliferator-activated receptor alpha (PPARα). It has been widely used in scientific research to investigate the role of PPARα in various biological processes.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide binds to and activates PPARα, which is a nuclear receptor that regulates gene expression by binding to specific DNA sequences. Activation of PPARα by N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide leads to the upregulation of genes involved in fatty acid oxidation, ketogenesis, and gluconeogenesis, while downregulating genes involved in lipogenesis and inflammation. This results in an increase in energy expenditure and a decrease in lipid accumulation.
Biochemical and Physiological Effects:
Activation of PPARα by N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation and ketogenesis in the liver, leading to a decrease in triglyceride levels and an increase in ketone body production. It also decreases lipogenesis and inflammation in the liver and adipose tissue, leading to a decrease in insulin resistance and inflammation. Furthermore, it has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective agonist of PPARα, which allows for specific activation of this receptor. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use. It has a short half-life in vivo, which requires frequent dosing in animal experiments. It also has a low solubility in water, which can limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for the use of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide in scientific research. One area of interest is the role of PPARα in cancer. N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its use as a potential cancer therapy is being investigated. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide in the treatment of metabolic disorders, such as fatty liver disease and diabetes. Finally, the development of more potent and selective PPARα agonists, based on the structure of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, is an area of active research.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide involves several steps. First, 5-chloro-2-methoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. Then, this acid chloride is reacted with 2-(2,5-dimethylphenoxy)ethylamine to form the amide. Finally, the amide is acetylated with acetic anhydride to yield N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide. The overall yield of the synthesis is around 40%.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been used in a wide range of scientific research studies. It has been shown to activate PPARα, which regulates the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide has been used to investigate the role of PPARα in various biological processes, including liver regeneration, fatty liver disease, atherosclerosis, and cancer. It has also been used to study the effects of PPARα activation on glucose homeostasis and insulin sensitivity.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-5-12(2)16(8-11)22-10-17(20)19-14-9-13(18)6-7-15(14)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPWRVOEDQLQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)

![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)


![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)